2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given its structure, it could potentially undergo a variety of organic reactions, such as nucleophilic substitutions or additions, depending on the specific conditions and reagents used .Scientific Research Applications
Heterocyclic Compound Synthesis
Thiourea-acetamides are key precursors for synthesizing various heterocycles, including thiazoles, thioparabanic acids, and pyrimidines, through one-pot cascade reactions. These reactions are notable for their excellent atom economy, indicating a method for synthesizing potentially related compounds efficiently and sustainably (Schmeyers & Kaupp, 2002).
Bioactive Molecule Development
The synthesis of novel heterocyclic compounds derived from natural products like visnaginone and khellinone has shown promising anti-inflammatory and analgesic activities. These compounds include derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the therapeutic potential of complex heterocycles in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science Applications
In the field of material science, aromatic diamine monomers containing pyridine units have been used to synthesize novel polyimides. These polyimides exhibit desirable properties such as high thermal stability, solubility, and mechanical strength, making them suitable for various advanced applications (Zhang et al., 2005).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals or other biologically active substances .
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c32-25(28-16-15-20-9-3-1-4-10-20)19-35-27-29-17-24-26(30-27)22-13-7-8-14-23(22)31(36(24,33)34)18-21-11-5-2-6-12-21/h1-14,17H,15-16,18-19H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXBKFIHXGDBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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